1-Fluoroethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7100-97-2 |
|---|---|
Molecular Formula |
C8H9F |
Molecular Weight |
124.15 g/mol |
IUPAC Name |
1-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
SRBHAKGUAAXXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)F |
Origin of Product |
United States |
Mechanistic Investigations of 1 Fluoroethylbenzene Reactions
Elucidation of C-F Bond Forming Reaction Mechanisms
The synthesis of organofluorine compounds, including those with C(sp3)-F bonds like 1-fluoroethylbenzene, relies on various strategies for C-F bond formation. These methods often involve the reaction of a carbon-centered species with a fluorine source.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine to yield organofluorine compounds. wikipedia.org While elemental fluorine (F₂) and reagents containing an oxygen-fluorine bond were historically used, reagents incorporating a nitrogen-fluorine (N-F) bond have largely replaced them due to their improved stability and safety. wikipedia.orgbeilstein-journals.org Prominent examples of N-F electrophilic fluorinating agents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor. wikipedia.orgbeilstein-journals.org The presence of cationic nitrogen in these reagents enhances their reactivity. wikipedia.org Additionally, hypervalent iodine-based reagents have emerged as significant mediators in electrophilic halofunctionalization reactions, offering reactivity patterns similar to transition metals but without their associated toxicity and cost. mdpi.comdiva-portal.org
The precise mechanism of electrophilic fluorination remains a subject of debate, with proposals ranging from a concerted SN2 pathway to a single-electron transfer (SET) process. wikipedia.org In the SN2 mechanism, a nucleophile directly attacks the fluorine atom of the N-F reagent, leading to the heterolytic cleavage of the N-F bond and formation of the fluorinated product. beilstein-journals.org Conversely, the SET mechanism involves the homolytic cleavage of the N-F bond, generating a fluorine radical. sfu.ca
For benzylic systems, which include the ethyl group in this compound, direct C(sp3)-H fluorination via electrophilic pathways is an area of active research. Selectfluor, for instance, has been utilized for the selective mono- and di-fluorination of benzylic C(sp3)-H bonds in toluene (B28343) derivatives. sfu.carsc.org This process can involve a radical mechanism initiated by inorganic oxidants such as K₂S₂O₈. rsc.org Furthermore, palladium(IV) complexes have demonstrated the ability to capture fluoride (B91410) and subsequently transfer it electrophilically to various nucleophiles, including for the synthesis of aryl fluorides. nih.gov
Key electrophilic fluorinating reagents and their calculated bond dissociation energies (BDEs) are summarized below, illustrating the energetic favorability for fluorine atom transfer in some cases.
| Fluorinating Agent | DFT Calculated BDE (kJ/mol) |
| N-fluoropyridinium triflate | 314 |
| NFSI | 264 |
| Selectfluor | 255 |
Data derived from studies on fluorine atom transfer reagents. sfu.ca
Nucleophilic fluorination typically involves the attack of a fluoride source, such as alkali or ammonium (B1175870) fluorides, on an organic electrophile. wikipedia.orgmt.com Hydrofluoric acid (HF) is also a widely used fluorinating reagent. mt.com Despite the widespread use of these reagents, nucleophilic fluorination via substitution presents significant synthetic challenges due to the poor nucleophilicity and high basicity of the fluoride anion. ucla.edu In biological systems, the high solvation energy of fluoride further complicates nucleophilic fluorination. diva-portal.org
The fundamental mechanisms for nucleophilic fluorination are SN1 and SN2 reactions. ucla.edu Quantum chemical calculations have provided insights into the SN2 pathway, elucidating the mechanism of nucleophilic attack of fluoride at difluoromethyl groups. rsc.org This pathway can lead to the formation of fluorinated products without significant scrambling of stable fluorine isotopes. rsc.org
From an industrial and radiochemical perspective, nucleophilic fluorination is often preferred over electrophilic methods due to the lower cost of alkali metal fluorides and the facile access to ¹⁸F-fluoride for Positron Emission Tomography (PET) tracer synthesis. nih.gov Aromatic substitution reactions are a direct method for achieving nucleophilic fluorination with control over regioselectivity.
Radical fluorination is a complementary approach that involves the reaction of an independently generated carbon-centered radical with an atomic fluorine source, leading to the formation of an organofluorine compound. wikipedia.orgunacademy.com Historically, atomic fluorine sources included elemental fluorine (F₂), hypofluorites (O-F based reagents), and xenon difluoride (XeF₂). wikipedia.orgunacademy.com However, their high reactivity and handling difficulties limited their widespread application. wikipedia.orgunacademy.com
A significant advancement in radical fluorination occurred with the recognition that electrophilic N-F fluorinating agents, such as NFSI and Selectfluor, can also act as effective atomic fluorine sources. wikipedia.orgunacademy.com This discovery has led to the development of numerous methodologies for C-F bond formation via radical intermediates. wikipedia.org These intermediates can be generated from various precursors, including carboxylic acids and boronic acid derivatives, through radical addition to alkenes, or by direct C-H and C-C bond activations. wikipedia.org Newer sources of atomic fluorine, such as metal fluoride complexes, are also being explored. wikipedia.org
The mechanism often involves the generation of high-energy free radicals through the scission of chemical bonds. For instance, the weak F-F bond in F₂ (150 kJ/mol) readily undergoes homolytic cleavage to produce fluorine radicals. wikipedia.org The thermolysis of t-butyl peresters in the presence of NFSI and Selectfluor has been shown to generate alkyl radicals that are efficiently fluorinated. wikipedia.orgunacademy.com Direct C(sp3)-H fluorination, particularly at benzylic positions, is an area of considerable interest due to the slightly activated nature of these C-H bonds. cardiff.ac.uk Photocatalytic methods have been developed for the fluorination of benzylic C-H bonds, utilizing the hydrogen-abstracting capabilities of photocatalysts in conjunction with fluorine atom transfer reagents like Selectfluor or NFSI. sfu.ca
Nucleophilic Fluorination Reaction Pathways
Enzymatic Transformations Involving Fluoroethylbenzene Analogs
Enzymes are highly specific biocatalysts capable of performing chemical transformations with remarkable chemo-, regio-, and stereoselectivity. nih.govugent.benptel.ac.inlibretexts.org While enzymes exhibit exquisite specificity, recent advances in enzyme engineering and mechanism redesign have enabled the induction of new enzymatic reactivity for unnatural chemical transformations. wikipedia.orgresearchgate.net
Enzymes bind to specific chemical reactants, known as substrates, at their active sites. libretexts.org The interaction between the enzyme and substrate often induces conformational changes in both, leading to an optimal binding arrangement that facilitates catalysis. libretexts.orgpurdue.edu
Ethylbenzene (B125841) dehydrogenase (EbDH), found in denitrifying bacteria, provides a well-studied example of an enzyme acting on an ethylbenzene derivative. This enzyme catalyzes the oxygen-independent hydroxylation of ethylbenzene to (S)-1-phenylethanol, representing the initial step in the anaerobic degradation of ethylbenzene. nih.gov Investigations into the kinetic properties of EbDH with numerous substrate analogs have provided significant insights into its function and catalytic mechanism. nih.gov The enzyme's active site features a large and hydrophobic binding pocket, which accommodates various substrates. nih.gov
Studies have shown that the reactivity of EbDH can be influenced by the structural features of substrate analogs. For instance, compounds like 3-phenyl-1-propene and 3-phenyl-1-propyne, which contain additional multiple bonds in their C-3 side chains, were hydroxylated approximately three times faster than ethylbenzene. nih.gov Some substrates, such as 2-ethyl-1H-indene, can yield multiple products, primarily hydroxylation at the ethyl substituent, but also dehydrogenation to a hydrocarbon with an additional double bond. nih.gov
While direct studies on this compound as an enzyme substrate are less common, research on fluorinated analogs of other natural products, such as limonene (B3431351), demonstrates that enzymes can accommodate fluorine atoms within their active sites. For example, limonene hydroxylases tightly bind and hydroxylate fluorinated limonene analogs at topologically congruent positions, even with the polarizing effect of the fluorine atom on substrate reactivity. nih.gov This suggests that the presence of fluorine in fluoroethylbenzene analogs would not necessarily preclude their recognition and transformation by biocatalytic systems, although specific enzyme-substrate interactions would dictate the outcome.
Enzymes are inherently chiral catalysts, capable of distinguishing between enantiomers and transforming prochiral substrates into optically active products. nptel.ac.in The stereochemical outcome of enzyme-catalyzed reactions is a result of the precise orientation of the substrate within the enzyme's active site, often involving substrate-induced conformational changes that lead to a stabilized transition state. libretexts.orgpurdue.edu
In the case of ethylbenzene dehydrogenase (EbDH), the enzyme catalyzes the hydroxylation of ethylbenzene with high stereospecificity, yielding predominantly (S)-1-phenylethanol. nih.gov A proposed catalytic mechanism for this hydroxylation involves the abstraction of two electrons and a proton from the C-1 position of the ethyl group by the molybdenum cofactor, leading to a transient carbocation intermediate. This intermediate then reacts with a hydroxyl group derived from water to form the alcohol product. nih.gov
Cytochrome P450 enzymes (CYPs) are a broad class of monooxygenases known for their diverse hydroxylation capabilities, often exhibiting high stereoselectivity. For example, CYP26A1 predominantly forms (4S)-4-hydroxy-retinoic acid ((4S)-OH-RA) from all-trans-retinoic acid (atRA). This stereoselectivity has been rationalized through molecular docking studies, which illuminate the specific interactions within the enzyme's active site that dictate the orientation of the substrate. nih.gov Other P450 enzymes, such as CYP3A4, CYP3A5, CYP3A7, and CYP2C8, have been shown to produce varying enantiomeric ratios of 4-OH-RA from atRA, highlighting the diverse stereochemical control exerted by different CYPs. nih.gov
Further evidence of stereochemical control comes from studies on recombinant limonene hydroxylases. These enzymes from mint species demonstrate strict regio- and stereospecificity in hydroxylating limonene enantiomers and their fluorinated derivatives. nih.gov The regiospecificity and facial stereochemistry of oxygen insertion are directly influenced by the absolute configuration of the substrate. nih.gov This consistent retention of oxygenation geometry points to a rigid substrate orientation within the enzyme's active site, maintained by multiple hydrophobic contacts. nih.gov The ability of these enzymes to maintain stereochemical fidelity even with fluorinated analogs underscores the robust nature of enzymatic stereocontrol. Recent advancements also include dual-enzyme catalyzed one-pot two-step processes for enantiocomplementary benzylic oxidation, enabling the synthesis of chiral benzyl (B1604629) alcohols from alkylarenes with high enantiomeric excess. rsc.org
Substrate Specificity and Reactivity within Biocatalytic Systems
Conformational Analysis and Intramolecular Dynamics
Conformational analysis is crucial for understanding the preferred spatial arrangements of atoms within a molecule, which in turn influences its physical and chemical properties. For this compound, the rotation around the C(phenyl)-C(ethyl) bond and the C(ethyl)-C(fluorine) bond gives rise to various conformers.
Rotational Isomerism and Conformer Assignments
The conformational preferences of this compound (PhCH₂CH₂F) have been investigated through spectroscopic techniques combined with quantum chemical calculations. Studies employing resonant two-photon ionization (R2PI) spectroscopy, rotational band contour analysis, and IR-UV ion depletion spectroscopy in the CH region have successfully identified and assigned the major conformers in the gas phase. rsc.org
Two primary conformers, anti and gauche, were assigned for this compound. rsc.org The anti conformer is characterized by the phenyl group and the fluorine atom being oriented approximately 180° apart with respect to the C(phenyl)-C(ethyl)-C(fluorine) dihedral angle, minimizing steric interactions. The gauche conformer, on the other hand, features a dihedral angle of approximately 60° (or -60°), where the phenyl group and fluorine atom are closer in space. rsc.org
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have been instrumental in determining the relative energies and aiding the structural assignments of these conformers. rsc.org Specifically, MP2/aug-cc-pVTZ level calculations have provided insights into the equilibrium (Ue) and zero-point corrected (U0) relative energies of these conformers. rsc.org
The relative energies of the anti and gauche conformers of this compound are presented in the table below, based on computational studies:
| Conformer | Relative Energy (Ue) [kJ mol⁻¹] | Zero-Point Corrected Energy (U0) [kJ mol⁻¹] |
| Anti | 0.0 | 0.0 |
| Gauche | 0.8 | 0.9 |
| Table 1: Relative Energies of this compound Conformers rsc.org |
These data indicate that the anti conformer is slightly more stable than the gauche conformer in the gas phase, with a small energy difference of less than 1 kJ mol⁻¹. This small energy difference suggests that both conformers can be significantly populated at typical temperatures, leading to a dynamic equilibrium between them. rsc.org The assignment of these conformers was further supported by the characteristic splitting of aromatic modes observed in the infrared spectra of the gauche conformer. rsc.org
Analysis of Intramolecular Interactions
Halocarbons, including fluorocarbons, can act as hydrogen bond acceptors, albeit typically weak ones. rsc.org Studies on haloethylbenzenes, including this compound, have explored the capacity of the halogen atom to form intramolecular hydrogen bonds. rsc.org While halogens are generally considered weak hydrogen bond acceptors compared to more electronegative atoms like oxygen or nitrogen, such interactions can still influence conformational preferences. rsc.org
The interplay between steric effects (e.g., repulsion between the phenyl group and the fluorine atom in the gauche conformer) and subtle electronic interactions (like weak C-H···F hydrogen bonds) ultimately determines the observed conformational equilibrium and the barriers to internal rotation in this compound. The small energy difference between the anti and gauche conformers suggests that these competing forces are finely balanced.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules. For 1-Fluoroethylbenzene, both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy offer invaluable insights due to the presence of both hydrogen and fluorine nuclei.
¹H NMR spectroscopy is crucial for identifying the different proton environments within this compound and understanding their connectivity through spin-spin coupling. While specific experimental ¹H NMR data for this compound were not directly available in the current literature search, the expected chemical shifts and coupling patterns can be predicted based on the compound's structural features: an aromatic ring, a benzylic methine group (CH-F), and a methyl group (CH₃).
The protons of this compound would be categorized into three main groups:
Aromatic Protons: The protons on the benzene (B151609) ring are expected to resonate in the aromatic region, typically between 7.0 and 7.5 ppm. Their precise chemical shifts and splitting patterns (e.g., ortho, meta, para to the ethyl group) provide information about the substitution pattern of the phenyl ring.
Benzylic Methine Proton (CH-F): This proton is adjacent to both the phenyl ring (benzylic position) and the highly electronegative fluorine atom. While benzylic protons typically appear around 2.2-3.0 ppm, the strong deshielding effect of fluorine would shift its resonance significantly downfield, likely in the range of 4.5-5.5 ppm. This proton would exhibit complex splitting due to coupling with the adjacent methyl protons (³JHH coupling) and the fluorine nucleus (²JHF coupling).
Methyl Protons (CH₃): The methyl group attached to the benzylic carbon would typically resonate around 1.5-2.0 ppm. It would show coupling with the benzylic methine proton (³JHH coupling) and potentially long-range coupling with the fluorine atom.
The analysis of coupling constants (e.g., ³JHH between the benzylic methine and methyl protons, and ²JHF between the benzylic methine proton and fluorine) would confirm the connectivity and provide insights into the dihedral angles and conformational preferences.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Predicted)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) | Key Coupling (Expected) |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | - |
| Benzylic CH-F | 4.5 - 5.5 | Doublet of Quartets | J(H-CH₃), J(H-F) |
| Methyl CH₃ | 1.5 - 2.0 | Doublet of Doublets | J(CH₃-H), J(CH₃-F) |
¹⁹F NMR spectroscopy is particularly powerful for fluorine-containing compounds due to the high natural abundance (100%) and spin-½ of the ¹⁹F nucleus, making it an ideal nucleus for NMR studies. This allows for direct and highly informative characterization of the fluorine environment.
Specific experimental ¹⁹F NMR chemical shift data for this compound were not directly available in the current literature search. However, the chemical shift of the fluorine atom in this compound would be highly sensitive to its local electronic environment. Fluorine attached to an aliphatic carbon (CF) typically resonates in a broad range, with values often observed between +140 to +250 ppm relative to CFCl₃ (0 ppm). The benzylic nature of the carbon bearing the fluorine atom would also influence this chemical shift. The ¹⁹F signal would exhibit coupling with the adjacent benzylic methine proton (²JFH coupling) and the methyl protons (³JFH coupling), providing further structural confirmation. The distinct chemical shift range and coupling patterns in ¹⁹F NMR make it an excellent tool for identifying and characterizing fluorinated compounds and monitoring reactions involving fluorine.
Table 2: Expected ¹⁹F NMR Chemical Shift for this compound (Predicted)
| Fluorine Environment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity (Expected) | Key Coupling (Expected) |
| Aliphatic C-F | +140 to +250 | Doublet of Quartets | J(F-CH), J(F-CH₃) |
1H NMR for Structural and Mechanistic Insights
Mass Spectrometry for Reaction Product Identification and Fragmentation Studies
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and investigating its fragmentation pathways, which provide crucial structural information. For this compound, the molecular ion peak would correspond to its molecular weight of 124.16 g/mol .
While a direct mass spectrum for this compound was not found, insights into its fragmentation can be gained from structurally related compounds. For instance, p-Fluoroethylbenzene (1-ethyl-4-fluorobenzene), an isomer with the same molecular formula C₈H₉F, exhibits a molecular ion at m/z 124, with a prominent fragment at m/z 109. This fragment corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway in ethyl-substituted aromatic compounds (M - 15). For ethylbenzene (B125841) (non-fluorinated analog), the molecular ion is m/z 106, and the base peak is m/z 91 ([C₇H₇]⁺, the tropylium (B1234903) ion), resulting from benzylic cleavage. [Mass Spectrometry of Ethylbenzene, from previous search]
Based on these analogies and general fragmentation rules for alkylbenzenes and organofluorine compounds, the following fragmentation pathways are expected for this compound:
Molecular Ion (M⁺•): The molecular ion peak at m/z 124 would represent the intact molecule. Aromatic compounds typically produce strong molecular ion peaks due to their inherent stability.
Loss of Fluorine (M-19): A characteristic fragmentation would involve the loss of the fluorine atom, leading to an ion at m/z 105 ([C₈H₉]⁺).
Loss of Methyl Group (M-15): The cleavage of the bond between the benzylic carbon and the methyl group would result in an ion at m/z 109 ([C₇H₆F]⁺ or [C₈H₉]⁺).
Benzylic Cleavage (Tropylium Ion): A highly favored fragmentation pathway for alkylbenzenes is cleavage at the benzylic carbon, leading to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91. This could occur after the initial loss of fluorine or as a direct cleavage of the fluoroethyl group, followed by rearrangements.
Phenyl Cation: Further fragmentation could lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is invaluable for identifying this compound in complex mixtures and confirming its presence as a reaction product.
Resonant Two-Photon Ionization (R2PI) Spectroscopy in Gas-Phase Studies
Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive gas-phase technique used to study the electronic and vibronic states of molecules. In R2PI, a molecule absorbs two photons sequentially: the first photon excites the molecule to a resonant intermediate electronic state, and the second photon provides sufficient energy to ionize the excited molecule. The resulting ions are then detected. [Previous search results: 36]
For this compound, R2PI spectroscopy in gas-phase studies would offer unique insights into its intrinsic electronic transition energies and conformational preferences in the absence of disturbing solvent effects. [Previous search results: 38] This technique is particularly useful for:
Resolving Electronic Transitions: R2PI can provide high-resolution electronic spectra, allowing for the identification of distinct electronic states (e.g., S₁ ← S₀ transitions) that might be broadened in condensed phases. [Previous search results: 36]
Vibronic Coupling Analysis: By analyzing the vibrational structure superimposed on the electronic transitions, researchers can gain detailed information about the coupling between electronic and vibrational modes, which is crucial for understanding molecular dynamics. [Previous search results: 36]
Conformational Studies: In the gas phase, molecules exist in various conformations. R2PI, especially when combined with supersonic jet expansions, can cool molecules to very low temperatures, allowing for the selective detection and characterization of individual conformers, providing insights into their relative stabilities and geometries.
While specific R2PI data for this compound were not found in the accessible literature, the application of this technique would be highly valuable for fundamental studies of its gas-phase photophysics and photochemistry, offering a deeper understanding of its electronic structure and dynamics.
Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Interactions
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. While specific experimental IR data for this compound were not directly found, the expected characteristic absorption bands can be inferred from its structure and data from analogous compounds like p-Fluoroethylbenzene (1-ethyl-4-fluorobenzene).
Aromatic C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching vibrations: From the methyl and methine groups, expected around 2850-3000 cm⁻¹ (asymmetric and symmetric stretches).
Aromatic C=C stretching vibrations: Characteristic bands of the benzene ring would appear around 1600, 1500, and 1450 cm⁻¹.
C-F stretching vibration: The carbon-fluorine bond, being highly polar, would exhibit a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ for aliphatic C-F bonds.
C-H bending vibrations: Both aromatic and aliphatic C-H bending modes would provide further structural details, particularly out-of-plane bending modes for the aromatic ring (690-900 cm⁻¹) which are indicative of the substitution pattern.
Raman Spectroscopy: Raman spectroscopy, based on inelastic scattering of light, complements IR by often highlighting different vibrational modes, particularly those that involve changes in polarizability. For this compound, Raman active modes would include:
Symmetric stretching vibrations: Often strong in Raman, such as the symmetric stretching of the benzene ring.
C-C skeletal vibrations: Providing information about the carbon framework.
C-F stretching vibration: While also IR active, it would likely be observed in the Raman spectrum as well.
Raman spectroscopy is particularly useful for studying the molecular structure and can provide information on crystallinity and phase transitions.
Table 3: Expected Vibrational Modes for this compound (Predicted)
| Functional Group/Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |
| Aliphatic C-F Stretch | 1000-1100 | 1000-1100 |
| Aromatic C-H Bending | 690-900 | 690-900 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence emission, provide information about the electronic transitions and optical properties of a molecule. These techniques are sensitive to the presence of chromophores – functional groups that absorb light in the UV-Vis region.
Electronic Absorption Spectroscopy (UV-Vis): The benzene ring in this compound acts as a chromophore, absorbing UV light due to π-π* electronic transitions. While specific UV-Vis data for this compound was not directly found, fluorobenzene (B45895) (C₆H₅F, PubChem CID: 10008) exhibits an excitation peak at 266 nm. Therefore, this compound is expected to show absorption bands in the ultraviolet region, characteristic of a monosubstituted benzene derivative. The exact wavelength of maximum absorption (λmax) and molar absorptivity (ε) would depend on the subtle electronic effects of the fluoroethyl group on the benzene ring. UV-Vis spectroscopy can be used for qualitative identification and quantitative analysis of the compound.
Electronic Emission Spectroscopy (Fluorescence): Following absorption, some molecules can dissipate absorbed energy by emitting light, a process known as fluorescence. The emitted light is typically of lower energy (longer wavelength) than the absorbed light due to vibrational relaxation in the excited state, a phenomenon known as the Stokes shift. Given that fluorobenzene exhibits an emission peak at 275 nm, it is plausible that this compound could also exhibit fluorescence, particularly if the fluoroethyl group does not significantly quench the fluorescence of the phenyl ring. Fluorescence spectroscopy is known for its high sensitivity.
The study of both absorption and emission spectra would provide a comprehensive understanding of the electronic energy levels and deactivation pathways of this compound.
Computational Chemistry and Theoretical Studies on 1 Fluoroethylbenzene
Quantum Chemical Modeling of Reaction Mechanisms and Energetics
Quantum chemical methods are indispensable for elucidating the intricate pathways of chemical reactions and quantifying their associated energetics. These approaches allow for the characterization of stable molecular structures, transient intermediates, and high-energy transition states, providing a detailed understanding of reaction kinetics and thermodynamics.
Density Functional Theory (DFT) Applications to Transition States and Intermediates
Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying reaction mechanisms due to its balance of accuracy and computational efficiency. DFT calculations enable the mapping of potential energy surfaces, identifying critical points such as transition states and intermediates, and determining their relative energies. This information is crucial for understanding reaction feasibility and selectivity.
For compounds structurally related to 1-fluoroethylbenzene, such as ethylbenzene (B125841) and its derivatives, DFT has been applied to investigate complex biological reaction mechanisms. For instance, quantum chemical modeling, including DFT, has been employed to study the mechanism of ethylbenzene hydroxylation catalyzed by ethylbenzene dehydrogenase (EbDH). This enzyme is known to convert ethylbenzene to (S)-1-phenylethanol via a proposed transient carbocation intermediate. Notably, 4-fluoroethylbenzene, a positional isomer of this compound, has also been identified as a substrate for this enzyme, albeit with slower conversion rates, suggesting that similar computational approaches could be extended to explore the hydroxylation mechanism and energetics of this compound itself researchgate.netnih.gov. In general, DFT is instrumental in evaluating the energetics of selected reaction steps in catalytic processes, including the adsorption free-energies of intermediates and activation free-energies to reach transition states chimia.ch.
Ab Initio Calculations for Electronic Structure and Reactivity
Ab initio quantum chemistry methods, meaning "from first principles," aim to solve the electronic Schrödinger equation without empirical parameters, using only fundamental physical constants and the atomic composition of the system wikipedia.org. These methods are crucial for accurately predicting electronic structures, electron densities, and molecular properties, which are fundamental to understanding chemical reactivity.
Ab initio calculations have been applied to study the photodissociation dynamics of p-fluoroethylbenzene (4-fluoroethylbenzene). Investigations at 193 nm and 248 nm revealed that dissociation primarily occurs through alkyl chain C-C bond cleavage from the ground electronic state following internal conversion. At 248 nm, a slow component of photofragment translational energy distribution was observed for p-fluoroethylbenzene, attributed to dissociation from the ground electronic state acs.org. This demonstrates the utility of ab initio methods in understanding the bond cleavage and energy redistribution in fluorinated aromatic systems.
Furthermore, ab initio molecular orbital computations have been used to investigate internal rotations and conformational barriers in ethylbenzene and its 4-fluoro derivative. These studies suggest that the 4-fluoro substituent has a minimal effect on the internal rotation barrier of the ethyl group, implying similar conformational dynamics for this compound. For 4-fluoroethylbenzene, an apparent V2 barrier of 5.7 kJ/mol was deduced from such computations cdnsciencepub.com.
Table 1: Apparent V2 Internal Rotation Barrier for 4-Fluoroethylbenzene
| Compound | Method Used | Apparent V2 Barrier (kJ/mol) | Citation |
| 4-Fluoroethylbenzene | Ab initio molecular orbital computations | 5.7 | cdnsciencepub.com |
Theoretical Analysis of Stereoselectivity and Enantiomeric Excess
Theoretical analysis plays a significant role in understanding and predicting the stereochemical outcomes of chemical reactions, particularly in the context of enantioselective synthesis. Computational models can shed light on the factors that govern the formation of specific enantiomers, such as the geometry of transition states and non-covalent interactions.
The high reaction enantioselectivity observed in enzymatic reactions involving ethylbenzene derivatives has been a subject of theoretical modeling. For instance, ethylbenzene dehydrogenase (EbDH) catalyzes the stereoselective hydroxylation of ethylbenzene to (S)-1-phenylethanol with remarkably high enantioselectivity (>99% ee for many substrates). This enzymatic process, which also involves 4-fluoroethylbenzene as a substrate, has been studied using theoretical modeling alongside chiral chromatography to understand its stereochemical preferences researchgate.net. Such computational investigations provide insights into the active site environment and the mechanistic details that dictate the preferential formation of one enantiomer over the other, principles that are transferable to the theoretical study of stereoselective reactions involving this compound.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and interactions within various environments, including solvents aps.orgmdpi.com. These simulations are particularly valuable for understanding how solvent molecules influence a solute's structure, stability, and reactivity.
While direct MD simulations specifically focusing on this compound are not extensively documented in the provided search results, the principles and applications of MD are highly relevant to understanding its behavior in solution. MD simulations can distinguish solvent effects from interchain effects and are used to study intermolecular interactions aps.org. For fluorinated organic compounds, MD can elucidate how different solvents affect molecular conformations and the strength of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the fluorine atom. Studies on similar fluorinated compounds, such as fluoroethylene carbonate, have utilized MD simulations to investigate ion-solvent interactions and their manifestations in vibrational spectra nih.gov. Furthermore, MD simulations have been employed to explore solvent effects on the excited state dynamics of other benzene-based fluorophores, revealing how solvent polarity can influence fluorescence properties by enabling different non-radiative decay pathways chemrxiv.org. These examples highlight the potential of MD simulations to provide a detailed picture of how this compound interacts with its surrounding solvent molecules, impacting its conformational landscape and reactivity.
Application of Machine Learning and Data Science in Reaction Prediction
The integration of machine learning (ML) and data science into computational chemistry has revolutionized the prediction of chemical reaction outcomes, offering high-throughput and generalizable approaches. These methods leverage vast datasets of known reactions to learn complex relationships between reactants, reagents, and products, enabling the prediction of novel reactions and optimization of synthetic pathways nips.ccneurips.ccarxiv.org.
Machine learning models, including deep learning architectures, are trained on large datasets of organic reactions to predict the most likely products given a set of reactants and conditions. Some advanced models can even integrate electron movement to generate detailed arrow-pushing diagrams, providing mechanistic insights into each step of the reaction arxiv.org. This capability is particularly valuable for complex multi-step reactions. While specific applications of ML for predicting reactions involving this compound are not explicitly detailed, the general frameworks developed are applicable to a wide range of organic transformations, including those involving fluorinated compounds. ML models can identify atom-level reactivity filters and learn relative productivity functions, which can be extended to predict the behavior of compounds like this compound in various synthetic contexts nips.ccneurips.cc. The continuous development of interpretable deep learning models and debiased datasets further enhances the reliability and applicability of ML in chemical reaction prediction, making it a powerful tool for future research on this compound's synthetic chemistry arxiv.orgnih.gov.
Applications in Advanced Organic Synthesis and Catalysis Research
Utility of 1-Fluoroethylbenzene as a Building Block in Complex Molecule Synthesis
This compound, or its related isomers and derivatives, serves as an important intermediate in the synthesis of more intricate organic molecules. For instance, 1-ethyl-4-fluorobenzene, an isomer, is utilized as a pharmaceutical intermediate. fishersci.no The compound (2-bromo-1-fluoroethyl)benzene (B186356), a derivative, has been identified as a homochiral building block in asymmetric synthesis. biosynth.com This highlights its potential in constructing molecules with specific stereochemical configurations, which is critical for the development of enantiomerically pure pharmaceuticals and bioactive compounds. biosynth.comrsc.orgmdpi.comrsc.orgresearchgate.net
The synthesis of complex molecules often requires precise control over stereochemistry, and fluorinated building blocks contribute significantly to achieving this. Advances in asymmetric catalysis have enabled the stereoselective construction of fluorinated quaternary carbon centers, which are prevalent in many pharmaceuticals and bioactive compounds. rsc.orgrsc.orgresearchgate.net These methodologies, including asymmetric alkylation, arylation, Mannich, Michael addition, and allylation reactions, provide effective routes to complex and biologically relevant fluorinated structures. rsc.orgmdpi.comresearchgate.net
Development of Novel Catalytic Systems for C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy for introducing new functional groups into organic molecules, bypassing the need for pre-functionalization steps. rsc.orgresearchgate.net In the context of this compound, significant progress has been made in developing novel catalytic systems for its C-H fluorination.
Photocatalysis, utilizing visible light, has emerged as a promising approach for the direct C-H fluorination of benzylic positions. For example, the conversion of ethylbenzene (B125841) to this compound has been achieved with high efficiency using bismuth oxyhalide photocatalysts. One such system, BiOBr-I (iodine-doped bismuth oxybromide), demonstrated a superior yield of approximately 89% for the conversion of ethylbenzene to this compound under visible-light illumination. acs.org This represents a significant improvement, being about four times higher than that observed with pristine BiOBr. acs.org Another advanced photocatalyst, BiOCl-BiOClxBr1-x, also exhibited excellent performance in the fluorination of ethylbenzene, achieving a product yield of 73% for this compound and high selectivity. researchgate.net These photocatalytic methods often employ fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. researchgate.netrsc.org
The development of such catalytic systems addresses the challenge of selective C(sp3)-H fluorination, which is often difficult due to the high C-H bond dissociation energy and the inert nature of these bonds. rsc.orgchemrxiv.org Transition metal catalysts, including palladium, copper, silver, iron, and manganese, are increasingly explored for their unique reactivity and selectivity in C-H functionalization reactions, offering diverse strategies for C-F bond formation. rsc.orgchemrxiv.orgbeilstein-journals.orgnih.govnih.gov
Table 1: Photocatalytic C-H Fluorination of Ethylbenzene to this compound
| Photocatalyst | Substrate | Product | Yield (%) | Conditions | Reference |
| BiOBr-I | Ethylbenzene | This compound | ~89 | Visible-light illumination | acs.org |
| BiOCl-BiOClxBr1-x | Ethylbenzene | This compound | 73 | Xe lamp (λ > 400 nm), 12 h, acetonitrile (B52724), H2O | researchgate.net |
Exploration of Biocatalytic Processes for Selective Transformations
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis methods, particularly for the production of chiral compounds under mild conditions. nih.govgoogle.com In the context of this compound and related compounds, the enzyme ethylbenzene dehydrogenase (EbDH) has garnered significant attention.
Ethylbenzene dehydrogenase, a novel molybdenum/iron-sulfur/heme enzyme, catalyzes the initial step in the anaerobic degradation of ethylbenzene in denitrifying bacteria such as Azoarcus sp. strain EB1. asm.orgnih.govresearchgate.netgenome.jp This enzyme mediates the stereoselective hydroxylation of ethylbenzene to (S)-1-phenylethanol in the absence of molecular oxygen. asm.orgnih.govresearchgate.netgenome.jp
Crucially, purified EbDH has demonstrated the ability to oxidize 4-fluoroethylbenzene (an isomer of this compound), albeit at a slower rate compared to ethylbenzene (approximately 15% conversion compared to 40-60% for ethylbenzene in some studies). asm.orgnih.govnih.gov This indicates the enzyme's potential for transforming fluorinated aromatic hydrocarbons. The catalytic mechanism of EbDH involves the Mo-cofactor, which is believed to abstract two electrons and a proton from the benzylic C-1 position, forming a transient carbocation intermediate. This intermediate then reacts with a hydroxyl group derived from water to form the alcohol. nih.gov The enzyme's broad substrate spectrum and high enantioselectivity towards (S)-secondary alcohols make it a promising candidate for the industrial production of chiral alcohols, including fluorinated derivatives. researchgate.netresearchgate.net
Beyond EbDH, other biocatalytic platforms, such as those based on cytochrome P450 enzymes, have been developed for incorporating fluoroalkyl groups through the conversion of C(sp3)-H bonds to fluorocarbon alkyl bonds. nih.gov Additionally, microbial reduction processes, often employing organisms like Candida, Saccharomyces, or Baker's yeast, have been successfully applied to the enantioselective reduction of fluorinated acetophenones to produce chiral fluorinated alcohols. mdpi.comresearchgate.net
Table 2: Biocatalytic Transformations Involving Fluoroethylbenzene Derivatives
| Enzyme/Microorganism | Substrate | Product | Key Feature | Reference |
| Ethylbenzene Dehydrogenase (EbDH) | 4-Fluoroethylbenzene | Hydroxylated product (e.g., 1-(4-fluorophenyl)ethanol) | Oxygen-independent, stereoselective hydroxylation | asm.orgnih.govresearchgate.netnih.gov |
| Various microorganisms (e.g., Candida, Baker's yeast) | Fluorinated acetophenones (e.g., 2-bromo-4-fluoro acetophenone) | Chiral fluorinated alcohols (e.g., (S)-1-(2'-bromo-4'-fluorophenyl)ethanol) | Enantioselective microbial reduction, high yield and ee | mdpi.comresearchgate.net |
Future Directions in Fluoroethylbenzene Research and Methodology Development
The field of fluorinated organic chemistry continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methodologies. For this compound research, several key future directions can be identified:
Sustainable Synthesis: There is a growing imperative to develop greener and more environmentally friendly processes for synthesizing fluorinated compounds. This includes exploring alternatives to traditional fluorinating reagents, such as utilizing readily accessible and less hazardous fluorine sources like cesium fluoride (B91410) salt in PFAS-free synthesis protocols. uva.nleuropeanpharmaceuticalreview.comrroij.com The integration of microfluidic systems for enhanced efficiency and safety in fluorination reactions also represents a promising avenue. uva.nleuropeanpharmaceuticalreview.comnih.gov
Advanced Catalytic Systems: Continued research into novel catalytic systems for C-H functionalization, particularly those enabling highly selective and enantioselective fluorination of unactivated C-H bonds, remains a significant area. rsc.orgrsc.orgrsc.orgrroij.com This includes the development of more active, stable, and reusable heterogeneous catalysts for selective C(sp3)-F bond formation. uva.nl Further exploration of transition metal catalysis and asymmetric organocatalysis will be crucial for expanding the scope and efficiency of these transformations. rsc.orgmdpi.comrsc.orgnih.gov
Biocatalytic Innovations: Mimicking and further developing enzymatic reactions for the selective transformation of fluorinated compounds holds immense potential. rroij.com This involves a deeper understanding of enzyme mechanisms, engineering enzymes for improved activity and substrate scope, and integrating biocatalytic steps into multi-step synthetic cascades for the efficient production of complex fluorinated molecules. nih.govchemrxiv.org The potential of enzymes like ethylbenzene dehydrogenase for industrial-scale production of chiral fluorinated alcohols merits further investigation. researchgate.net
Computational Approaches: The integration of artificial intelligence and machine learning in reaction design and optimization is expected to revolutionize the predictive capabilities of organic synthesis, accelerating the discovery of optimized conditions and novel reaction pathways for fluoroethylbenzene and its derivatives. rroij.com
Addressing Instability and Selectivity: Overcoming challenges related to the instability of this compound in certain reaction mixtures and achieving precise regioselectivity and stereoselectivity in its transformations will be critical for its broader application in complex molecule synthesis. uva.nlresearchgate.netrsc.org
By addressing these areas, future research in this compound chemistry will continue to contribute significantly to the development of advanced organic synthesis, catalysis, and the production of valuable fluorinated compounds for various applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Fluoroethylbenzene, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of ethylbenzene or nucleophilic substitution using fluorinating agents like KF or Selectfluor™. Key parameters include solvent polarity (e.g., DMF for polar aprotic conditions), reaction temperature (60–100°C), and catalyst choice (e.g., phase-transfer catalysts for improved fluorination efficiency). Purification via fractional distillation or column chromatography is essential to isolate the product from byproducts like di-fluorinated derivatives. Characterization should include and NMR to confirm substitution patterns, with chemical shifts expected at δ ~1.5 ppm (CHCH) and ~-170 ppm (C-F), respectively .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral anomalies might arise?
- Methodological Answer : High-resolution NMR is critical due to fluorine's distinct chemical environment. Gas chromatography-mass spectrometry (GC-MS) with electron ionization can confirm molecular weight (124.16 g/mol) via base peaks at m/z 124 (M) and fragment ions (e.g., m/z 95 for [CHF]). Infrared (IR) spectroscopy should show C-F stretches near 1100–1200 cm. Anomalies may arise from isotopic splitting in NMR due to fluorine coupling, requiring careful peak assignment .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent dermal contact. Conduct reactions in fume hoods due to potential volatility. Waste containing fluorine must be segregated and neutralized with alkaline solutions (e.g., 10% NaOH) before disposal by certified hazardous waste handlers. Spill management requires inert adsorbents (vermiculite) and avoidance of combustion, as thermal decomposition may release HF .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer : Fluorine's strong -I effect deactivates the ring, directing EAS to the meta position. Kinetic studies using nitration (HNO/HSO) or Friedel-Crafts alkylation can quantify reactivity. Competitive experiments with ethylbenzene (control) and DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution. Monitor regioselectivity via HPLC or NMR integration of substitution products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
